molecular formula C19H20N2O B11102277 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B11102277
M. Wt: 292.4 g/mol
InChI Key: JLECVQFDYUGISI-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a complex heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium(II) acetate and ligands like D t-BPF, with solvents like toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroindole derivatives .

Scientific Research Applications

1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a simpler structure.

    Tryptophan: An amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

    Vinblastine: An anticancer drug with an indole core.

Uniqueness

1-(4-Ethoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is unique due to its fused pyridine-indole structure and the presence of an ethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H20N2O/c1-2-22-14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19/h3-10,18,20-21H,2,11-12H2,1H3

InChI Key

JLECVQFDYUGISI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3

Origin of Product

United States

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